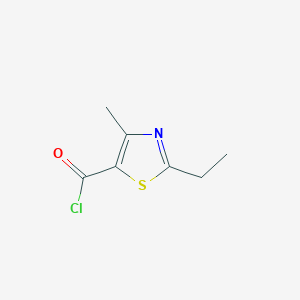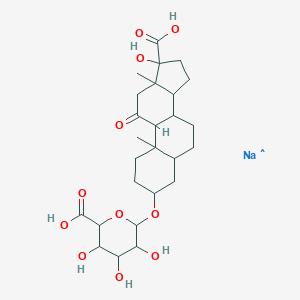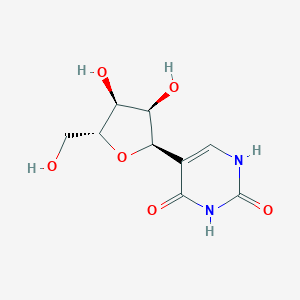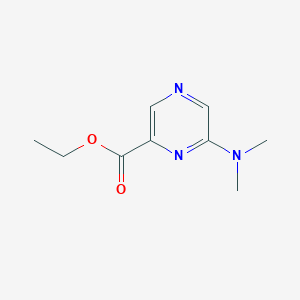
2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride
Overview
Description
2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride is a versatile chemical compound with a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Mechanism Of Action
The mechanism of action of 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions, including the synthesis of organic compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride. However, it is not used as a drug, and there are no known drug side effects associated with its use.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize, making it a cost-effective option for scientific research. However, like many chemical compounds, it can be hazardous if not handled properly, and caution should be taken when working with it in the lab.
Future Directions
There are several future directions for the use of 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride in scientific research. One area of interest is the development of new pharmaceuticals and agrochemicals using this compound as a building block. Another area of interest is the development of new materials with unique properties using 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride as a starting material. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride is a versatile chemical compound with a wide range of applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of science.
Scientific Research Applications
2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a reagent for the detection and quantification of amino acids and peptides.
properties
CAS RN |
126889-04-1 |
|---|---|
Product Name |
2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride |
Molecular Formula |
C7H8ClNOS |
Molecular Weight |
189.66 g/mol |
IUPAC Name |
2-ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNOS/c1-3-5-9-4(2)6(11-5)7(8)10/h3H2,1-2H3 |
InChI Key |
VWPPNBYFOWUUIP-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(S1)C(=O)Cl)C |
Canonical SMILES |
CCC1=NC(=C(S1)C(=O)Cl)C |
synonyms |
5-Thiazolecarbonylchloride,2-ethyl-4-methyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)
![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)








